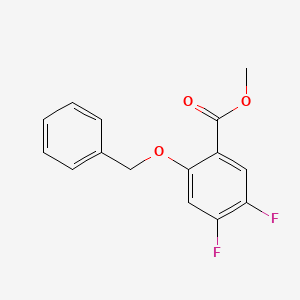

Methyl 2-(benzyloxy)-4,5-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-difluoro-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)13(17)8-14(11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALYLZHKHUQKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Benzyloxy 4,5 Difluorobenzoate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Methyl 2-(benzyloxy)-4,5-difluorobenzoate reveals a straightforward disconnection strategy. The ester functional group can be disconnected to its corresponding carboxylic acid, 2-(benzyloxy)-4,5-difluorobenzoic acid, and methanol (B129727). This disconnection points to an esterification reaction as the final step in the synthesis.

Further disconnection of the ether linkage in 2-(benzyloxy)-4,5-difluorobenzoic acid suggests a precursor, 2-hydroxy-4,5-difluorobenzoic acid, and a benzylating agent, such as benzyl (B1604629) bromide. This step would typically be achieved through a Williamson ether synthesis.

The core fluorinated aromatic structure, 2-hydroxy-4,5-difluorobenzoic acid, can be envisioned to derive from a more readily available starting material like 1,2,4,5-tetrafluorobenzene or a suitably substituted difluorobenzoic acid. A plausible precursor is 2,4,5-trifluorobenzoic acid, which can undergo nucleophilic aromatic substitution to introduce the hydroxyl group.

Multistep Synthesis Strategies

Based on the retrosynthetic analysis, a multi-step synthesis can be devised. A plausible synthetic route commences with the preparation of the key intermediate, 2-hydroxy-4,5-difluorobenzoic acid, followed by benzyloxylation and subsequent esterification.

Esterification Approaches (e.g., Fischer, DCC-mediated)

The final step in the synthesis of this compound involves the esterification of 2-(benzyloxy)-4,5-difluorobenzoic acid. Several established methods can be employed for this transformation.

Fischer Esterification: This acid-catalyzed esterification is a common and cost-effective method. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Typical Yield |

| Fischer Esterification | 2-(benzyloxy)-4,5-difluorobenzoic acid, excess Methanol, catalytic H₂SO₄, heat | Moderate to High |

DCC-mediated Esterification: For substrates that are sensitive to strong acidic conditions, dicyclohexylcarbodiimide (DCC) mediated esterification offers a milder alternative. This method involves the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

| Reaction | Reagents and Conditions | Typical Yield |

| DCC-mediated Esterification | 2-(benzyloxy)-4,5-difluorobenzoic acid, Methanol, DCC, catalytic DMAP, anhydrous solvent (e.g., CH₂Cl₂) | High |

Aromatic Substitution Reactions Leading to the Fluorinated Core

The synthesis of the key precursor, 2-hydroxy-4,5-difluorobenzoic acid, can be achieved through nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzene (B151609) derivative. One potential starting material is 1,2,4,5-tetrafluorobenzene. Selective substitution of one fluorine atom with a hydroxyl group can be challenging due to the high reactivity of the starting material.

A more controlled approach involves the synthesis from 2,4-difluorobenzoic acid. A procedure for the synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid has been reported, involving heating with sodium hydroxide (B78521) in dimethyl sulfoxide (DMSO) at 130°C, followed by acidification to yield the product in 90% yield. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of 2-hydroxy-4,5-difluorobenzoic acid from a suitable difluorinated precursor.

Another route described in the patent literature for the preparation of 2,4-difluoro-3-hydroxybenzoic acid starts from 3,4,5-trifluoronitrobenzene, involving a sequence of methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com This highlights the complexity that can be involved in the regioselective synthesis of substituted fluorinated aromatic acids.

Benzyloxylation Techniques

The introduction of the benzyl ether group is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group of a precursor like methyl 2-hydroxy-4,5-difluorobenzoate with a suitable base to form a phenoxide, which then acts as a nucleophile and displaces a halide from benzyl bromide or benzyl chloride. masterorganicchemistry.comyoutube.com

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent is crucial for the success of the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are frequently used to facilitate the Sₙ2 reaction. wikipedia.org

| Reaction | Reagents and Conditions | Typical Yield |

| Williamson Ether Synthesis | Methyl 2-hydroxy-4,5-difluorobenzoate, Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF), heat | Good to Excellent |

Optimization of Reaction Conditions and Yields

Reaction Temperature: For both the Williamson ether synthesis and esterification, temperature control is critical. Higher temperatures can accelerate the reaction rate but may also lead to decomposition or the formation of byproducts.

Choice of Base and Solvent: In the benzyloxylation step, the strength and solubility of the base, as well as the polarity of the solvent, significantly influence the reaction rate and outcome. wikipedia.org For instance, using a stronger base like sodium hydride may allow for lower reaction temperatures. youtube.com

Catalyst Loading: In acid-catalyzed esterifications, the concentration of the acid catalyst needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or products.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

For the nucleophilic aromatic substitution to form the fluorinated core, the reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid multiple substitutions.

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. DCC-mediated esterification, for example, has lower atom economy due to the formation of dicyclohexylurea as a byproduct. Catalytic methods are generally preferred.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a primary goal. For instance, exploring the use of bio-based solvents or greener solvent alternatives to traditional polar aprotic solvents like DMF in the Williamson ether synthesis can significantly improve the sustainability of the process. sigmaaldrich.com Surfactant-assisted Williamson synthesis in aqueous media has also been reported as a green methodology. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The use of solid acid catalysts for esterification, which can be easily recovered and reused, is a greener alternative to homogeneous acid catalysts like sulfuric acid. organic-chemistry.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using more active catalysts that allow for lower reaction temperatures.

By carefully considering these principles throughout the synthetic design, the production of this compound can be made more environmentally responsible.

Chemical Reactivity and Transformation Pathways of Methyl 2 Benzyloxy 4,5 Difluorobenzoate

Hydrolysis and Transesterification Reactions

The methyl ester group in Methyl 2-(benzyloxy)-4,5-difluorobenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-(benzyloxy)-4,5-difluorobenzoic acid, and methanol (B129727). This transformation is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Similarly, the methyl ester can undergo transesterification in the presence of an alcohol and a suitable catalyst, which can be either an acid or a base. This reaction exchanges the methyl group for a different alkyl or aryl group from the alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would be expected to produce Ethyl 2-(benzyloxy)-4,5-difluorobenzoate and methanol. The efficiency of transesterification can be influenced by factors such as the nature of the alcohol and the reaction conditions. In some catalytic systems, such as ruthenium-catalyzed hydrogenations, base-catalyzed transesterification can occur rapidly if other alcohols are present in the reaction mixture. nsf.gov

Nucleophilic Additions and Substitutions at the Ester Carbonyl

The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This typically leads to the formation of a tertiary alcohol after a second addition, as the initial ketone intermediate is also reactive towards the organometallic reagent.

Reduction of the ester to a primary alcohol, 2-(benzyloxy)-4,5-difluorobenzyl alcohol, can be achieved using powerful reducing agents like lithium aluminum hydride. Milder reducing agents may also be employed to potentially isolate the corresponding aldehyde, although this can be challenging.

Electrophilic Aromatic Substitution (EAS) on the Difluorobenzene Ring

The difluorobenzene ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the methyl ester group. The benzyloxy group, being an ortho-, para-director, will activate the positions ortho and para to it. However, the combined deactivating effect of the two fluorine atoms and the ester group significantly reduces the ring's nucleophilicity, making EAS reactions challenging.

Should an EAS reaction occur, the position of substitution would be influenced by the directing effects of all three substituents. The benzyloxy group strongly directs ortho and para. The fluorine atoms are weak ortho-, para-directors. The methyl ester is a meta-director. The outcome of such a reaction would depend on the specific electrophile and reaction conditions, with the substitution pattern being a result of the complex interplay of these electronic and steric factors.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, coupled with the electron-withdrawing character of the methyl ester group, makes the aromatic ring susceptible to attack by strong nucleophiles. masterorganicchemistry.com The ester group, being in the meta position relative to the fluorine at C-5 and ortho to the fluorine at C-4, enhances the electrophilicity of the ring, particularly at the positions ortho and para to the electron-withdrawing groups.

SNAr reactions on this substrate would likely involve the displacement of one of the fluorine atoms by a nucleophile such as an amine, alkoxide, or thiol. The regioselectivity of the substitution would depend on the relative activation of the C-4 and C-5 positions by the ester and benzyloxy groups. It is well-established that electron-withdrawing groups ortho or para to a leaving group significantly accelerate the rate of SNAr. nsf.gov In the case of this compound, the ester group is para to the fluorine at C-5, which would strongly activate this position for nucleophilic attack.

| Reactant | Nucleophile | Potential Product | Reference |

| 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | 2-Fluoro-4,5-dinitrophenyl 2-hydroxyphenyl sulfide | nih.gov |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | 1,2-Bis(2-hydroxyethoxy)-4,5-difluorobenzene | nih.gov |

| 2,4-Dinitrofluorobenzene | Amines | N-Substituted-2,4-dinitroaniline | masterorganicchemistry.com |

Reactions Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic oxygen and can be removed under various conditions.

Catalytic Hydrogenation for Deprotection

A common and mild method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. youtube.com The reaction results in the formation of the corresponding phenol, Methyl 2-hydroxy-4,5-difluorobenzoate, and toluene (B28343) as a byproduct. This method is highly effective and often provides clean conversion with high yields. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, can also be employed to achieve the same transformation, sometimes with improved selectivity in the presence of other reducible functional groups. organic-chemistry.orgchembk.com

| Catalyst | Hydrogen Source | General Outcome | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Cleavage of benzyl ether to an alcohol/phenol and toluene | youtube.com |

| Palladium on Carbon (Pd/C) | Formic Acid | Cleavage of benzyl ether | organic-chemistry.org |

| Palladium Black | Cyclohexene | Cleavage of benzyl ether | rsc.org |

Cleavage under Acidic or Basic Conditions

Benzyl ethers can also be cleaved under strong acidic conditions, for instance, by treatment with hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.com The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the benzylic carbon. nih.gov However, these harsh conditions may not be suitable if other acid-sensitive functional groups are present in the molecule.

While benzyl ethers are generally stable to basic conditions, cleavage can be induced under specific circumstances, though this is less common than acidic cleavage or hydrogenolysis. acs.org For certain substituted benzyl ethers, oxidative cleavage methods can also be employed. organic-chemistry.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Halogen Functionality

The fluorine atoms on the aromatic ring of this compound serve as potential handles for transition-metal-catalyzed cross-coupling reactions. While aryl fluorides are traditionally less reactive than their heavier halide counterparts (chlorides, bromides, and iodides) due to the high strength of the C-F bond, significant advances in catalyst design have made their participation in these reactions increasingly feasible. nih.gov These reactions typically involve the oxidative addition of a palladium(0) or other low-valent metal catalyst to the carbon-halogen bond, followed by transmetallation (Suzuki), olefin insertion (Heck), or coupling with a terminal alkyne (Sonogashira), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For the coupling of aryl fluorides, specialized ligands that promote the difficult oxidative addition step are often required. The reaction of this compound with an aryl or vinyl boronic acid would be expected to yield a poly-aromatic or styrenyl derivative, respectively. Given the electronic environment of the ring, selective coupling at either the C4-F or C5-F bond may be achievable under carefully controlled conditions.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. mdpi.com The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination. libretexts.org Reacting this compound with various alkenes, such as styrene (B11656) or methyl acrylate, could lead to the formation of stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. The regioselectivity of the arylation on the alkene is typically controlled by steric factors. mdpi.com

Sonogashira Coupling: This coupling involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This method would allow for the introduction of an alkynyl moiety onto the difluorobenzoate core, a valuable transformation for accessing precursors to complex heterocyclic systems or materials with interesting photophysical properties.

The following tables provide representative examples of these cross-coupling reactions performed on related aryl fluoride (B91410) substrates, illustrating the types of conditions that could be adapted for this compound.

Table 1: Representative Examples of Suzuki-Miyaura Coupling of Aryl Fluorides

| Aryl Fluoride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fluorobenzene | Phenylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 | Toluene | 88 | nih.gov |

| Pentafluorobenzene | 4-Methylphenylboronic acid | [Pd(PPh3)4] | Na2CO3 | DME/H2O | 95 | mdpi.com |

| 2-Fluoronitrobenzene | Phenylboronic acid | Pd(dba)2 / SPhos | K3PO4 | Toluene/H2O | 96 | nih.gov |

Table 2: Representative Examples of Heck Reactions with Aryl Halides

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pentafluorobromobenzene | Styrene | Pd(PPh3)4 | CaCO3 | NMP | 98 | mdpi.com |

| 4-Iodoanisole | Methyl acrylate | Pd/SiO2 | DIPEA | scCO2/THF/MeOH | 85 | beilstein-journals.org |

| 4-Fluoronitrobenzene | Styrene | Pd(OAc)2 / BrettPhos | K2CO3 | Dioxane | 82 | chemrxiv.org |

Table 3: Representative Examples of Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoroiodobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 95 | organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | 1-Heptyne | Pd(dba)2 / P(t-Bu)3 / CuI | i-Pr2NEt | DMF | 92 | organic-chemistry.org |

| 1-Chloro-2-fluoro-4-nitrobenzene | Phenylacetylene | PdCl2(dppf) / CuI | Et3N | DMF | 85 | thieme-connect.de |

Directed ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful regioselective functionalization technique that circumvents the limitations of classical electrophilic aromatic substitution. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent with high precision. harvard.edu

In this compound, there are several functionalities that can influence the regiochemistry of a DoM reaction:

The 2-(benzyloxy) group: Alkoxy groups are well-established DMGs, with the ethereal oxygen acting as a Lewis base to coordinate the lithium cation. wikipedia.org This would direct metallation to the C3 or C1 position. However, the C1 position is already substituted. Therefore, the benzyloxy group would primarily direct towards the C3 position.

The 1-(methyl ester) group: The carbonyl group of the ester can also act as a DMG. However, its directing ability is generally weaker than that of an alkoxy group.

The 4- and 5-fluoro groups: Fluorine atoms are weak DMGs but strongly activate the ortho protons to deprotonation through an inductive effect.

Considering the established hierarchy of directing group ability, the benzyloxy group is the most potent DMG on the ring. harvard.edu It is expected to direct lithiation primarily to the C3 position, which is ortho to the benzyloxy group. The fluorine atom at C4 would further acidify the C3 proton, potentially enhancing the rate and selectivity of the metallation at this site. While metallation ortho to a fluorine atom (at C3 or C6) is possible, the coordinating power of the benzyloxy group makes the C3 position the most probable site of functionalization.

Once the aryllithium species is formed at C3, it can be quenched with various electrophiles to introduce new functional groups, as illustrated in the representative table below.

Table 4: Potential DoM Reaction on this compound and Subsequent Electrophilic Quench

| Step 1: Metallation Reagent | Step 2: Electrophile (E+) | Functional Group Introduced (E) | Resulting Product Class |

|---|---|---|---|

| n-BuLi or s-BuLi in THF, -78 °C | I2 (Iodine) | -I | Iodinated arene |

| n-BuLi or s-BuLi in THF, -78 °C | DMF (Dimethylformamide) | -CHO | Aromatic aldehyde |

| n-BuLi or s-BuLi in THF, -78 °C | CO2 (Carbon dioxide) | -COOH | Carboxylic acid |

| n-BuLi or s-BuLi in THF, -78 °C | Me3SiCl (Trimethylsilyl chloride) | -Si(CH3)3 | Silylated arene |

| n-BuLi or s-BuLi in THF, -78 °C | Ph2CO (Benzophenone) | -C(OH)Ph2 | Triaryl carbinol |

Derivatization and Functionalization of Methyl 2 Benzyloxy 4,5 Difluorobenzoate

Synthesis of Carboxylic Acid Derivatives

The conversion of the methyl ester functionality in Methyl 2-(benzyloxy)-4,5-difluorobenzoate to a carboxylic acid is a fundamental transformation, yielding 2-(benzyloxy)-4,5-difluorobenzoic acid. This reaction is typically achieved through hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Basic hydrolysis, often referred to as saponification, is a common and effective method. libretexts.org It generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction typically proceeds at elevated temperatures to ensure completion. The process results in the formation of the corresponding carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid. libretexts.org For sterically hindered esters, high-temperature water can also be an effective medium for hydrolysis. psu.edu

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is another viable route. libretexts.org This method involves heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and its completion often requires driving the equilibrium forward, for instance, by removing the alcohol byproduct.

| Reaction | Reagents and Conditions | Product | Anticipated Yield |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), MeOH/H₂O, Reflux2. HCl (aq) or H₂SO₄ (aq) | 2-(benzyloxy)-4,5-difluorobenzoic acid | High |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 2-(benzyloxy)-4,5-difluorobenzoic acid | Moderate to High |

Transformations to Aldehyde and Alcohol Derivatives

The ester group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent.

Reduction to Alcohol: The reduction of the ester to the corresponding primary alcohol, (2-(benzyloxy)-4,5-difluorophenyl)methanol, can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.comlibretexts.org This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a tetrahedral intermediate, leading to the formation of the primary alcohol after an aqueous workup to neutralize the reaction mixture and hydrolyze the resulting aluminum alkoxide salts. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions. doubtnut.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, such as methanol with slow addition, which can facilitate the reduction of some aromatic esters. sciencemadness.org

Reduction to Aldehyde: For the partial reduction of the ester to the corresponding aldehyde, 2-(benzyloxy)-4,5-difluorobenzaldehyde, a less reactive hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.org The reaction is typically performed at low temperatures, such as -78 °C, in a non-polar solvent like toluene (B28343) or dichloromethane (B109758). The low temperature is crucial to prevent the over-reduction of the initially formed aldehyde to the alcohol. libretexts.org

| Reaction | Reagent | Solvent | Typical Conditions | Product |

| Ester to Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | THF or Et₂O | 0 °C to room temp. | (2-(benzyloxy)-4,5-difluorophenyl)methanol |

| Ester to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Toluene or CH₂Cl₂ | -78 °C | 2-(benzyloxy)-4,5-difluorobenzaldehyde |

Introduction of Nitrogen-Containing Functionalities

Introducing nitrogen-containing groups onto the aromatic ring or at the carbonyl carbon can lead to a diverse range of valuable derivatives.

Amide Formation (Aminolysis): The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. The direct conversion of esters to amides is possible, providing access to a wide array of N-substituted 2-(benzyloxy)-4,5-difluorobenzamides.

Nitration of the Aromatic Ring: The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution is a common method for incorporating nitrogen. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com For deactivated rings, such as the one in this compound, harsher conditions may be required. The regioselectivity of the nitration will be governed by the directing effects of the existing substituents. The benzyloxy and fluoro groups are ortho, para-directing, while the methyl ester group is a meta-director. The strong activating effect of the benzyloxy group would likely direct the incoming nitro group to the position ortho to it (C-3) or para (C-6, which is blocked). The fluorine atoms also exert an ortho, para-directing influence. The interplay of these directing effects would need to be considered to predict the major product. Milder nitration methods, such as using dinitrogen pentoxide in a non-acidic medium, have been developed for sensitive substrates. nih.gov

C-H Amination: Modern synthetic methods allow for the direct amination of C-H bonds. For instance, iridium-catalyzed ortho-amination of benzoic acids has been reported as a robust method for late-stage functionalization. nih.gov This suggests that 2-(benzyloxy)-4,5-difluorobenzoic acid could potentially undergo directed amination at the C-3 position.

| Transformation | General Method | Potential Product(s) |

| Amide Synthesis | Reaction with R¹R²NH, Heat | 2-(benzyloxy)-4,5-difluoro-N,N-disubstituted-benzamide |

| Aromatic Nitration | HNO₃, H₂SO₄ | Methyl 2-(benzyloxy)-4,5-difluoro-x-nitrobenzoate |

| C-H Amination | Iridium-catalyzed amination of the corresponding carboxylic acid | 3-Amino-2-(benzyloxy)-4,5-difluorobenzoic acid derivatives |

Regioselective Functionalization of the Aromatic Ring

The fluorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SₙAr). Aromatic rings substituted with electron-withdrawing groups, such as fluorine and the methyl ester, are activated towards attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The regioselectivity of such a substitution would be influenced by the electronic effects of the substituents. The ester group at C-1 deactivates the ring and directs nucleophilic attack to the ortho and para positions. The benzyloxy group at C-2 is an activating group for electrophilic substitution but would have a less pronounced effect on nucleophilic substitution compared to the strongly electron-withdrawing fluorine atoms. The fluorine at C-4 is para to the ester group, and the fluorine at C-5 is meta. Nucleophilic attack is generally favored at positions ortho or para to a strong electron-withdrawing group. libretexts.org Therefore, it is plausible that a strong nucleophile could displace the fluorine atom at the C-4 position. Common nucleophiles used in SₙAr reactions include alkoxides, thiolates, and amines. youtube.com For instance, procedures for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) have been developed. nih.gov

Stereoselective Transformations

Currently, there is no specific information available in the scientific literature regarding stereoselective transformations of this compound. The applicability of stereoselective reactions would arise if a chiral center is introduced into the molecule during a derivatization process. For example, if the ester were to be reacted with a chiral Grignard reagent, or if a chiral auxiliary were used to direct a reaction on the aromatic ring, stereoisomeric products could be formed. Without specific examples in the literature, any discussion on this topic would be purely speculative.

Computational and Theoretical Studies on Methyl 2 Benzyloxy 4,5 Difluorobenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation thereof) for a given molecular structure to determine its electronic distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For a molecule like Methyl 2-(benzyloxy)-4,5-difluorobenzoate, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions. The electron-withdrawing fluorine atoms and the electron-donating benzyloxy group would significantly influence the energies and spatial distributions of these orbitals.

Hypothetical FMO Data Table This table is for illustrative purposes only and does not represent actual data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. scispace.com It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent intermediate potentials.

For this compound, an EPS map would likely show negative potential around the oxygen atoms of the ester and ether groups, as well as the fluorine atoms, due to their high electronegativity. Regions of positive potential might be expected around the hydrogen atoms. Such a map provides valuable insights into intermolecular interactions, including hydrogen bonding and stacking interactions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore potential reaction pathways, providing a deeper understanding of reaction mechanisms that can be difficult to probe experimentally.

Transition State Analysis

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. This information is critical for determining the activation energy of a reaction, which in turn governs the reaction rate. For a reaction involving this compound, such as hydrolysis of the ester group, transition state analysis could clarify the step-by-step process of bond breaking and formation.

Reaction Coordinate Diagrams

A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products along a specific reaction pathway. These diagrams visually represent the energy of the reactants, products, transition states, and any intermediates. The highest point on the diagram corresponds to the transition state, and the difference in energy between the reactants and the transition state is the activation energy. Without experimental or computational data for reactions involving this compound, no such diagram can be constructed.

Conformation Analysis and Energy Landscapes

The three-dimensional structure of a molecule is often flexible, with different spatial arrangements (conformations) possible due to rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.gov An energy landscape is a plot of the molecule's potential energy as a function of its conformational degrees of freedom, such as torsion angles.

For this compound, key torsion angles would include those associated with the benzyloxy group and the methyl ester group relative to the difluorinated benzene (B151609) ring. A computational conformational analysis would reveal the most stable, low-energy conformations of the molecule, which are crucial for understanding its physical properties and how it might interact with other molecules, such as in a biological system. scilit.comresearchgate.net

Hypothetical Conformational Energy Data Table This table is for illustrative purposes only and does not represent actual data.

| Conformer | Key Torsion Angle(s) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | Data Not Available | 0.00 |

| Conformer 2 | Data Not Available | Data Not Available |

| Conformer 3 | Data Not Available | Data Not Available |

Prediction of Spectroscopic Parameters to Aid Structural Elucidation in Research

In the field of synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of structural elucidation, computational chemistry has emerged as a powerful complementary tool. By predicting the spectroscopic parameters of a target molecule before or during its synthesis, researchers can gain valuable insights, anticipate spectral features, and more confidently interpret experimental data. For a compound like this compound, with its distinct functional groups and substitution pattern, computational predictions can be particularly instrumental.

Modern computational approaches, primarily driven by Density Functional Theory (DFT), allow for the accurate prediction of a molecule's properties, including its spectroscopic behavior. mdpi.comnih.gov These methods work by solving the Schrödinger equation for the molecule's electrons, providing a detailed picture of its electronic structure and, by extension, how it will interact with electromagnetic radiation. For complex organic molecules, this predictive capability can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the structure-property relationships at a molecular level. researchgate.netrsc.org

The process typically begins with the in silico construction of the molecule's three-dimensional structure. This initial geometry is then optimized to find its most stable conformation, or an ensemble of low-energy conformers, which is a crucial step for flexible molecules. researchgate.net Once the optimized geometry is obtained, further calculations can be performed to predict various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. Computational methods can predict both chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The prediction of NMR chemical shifts is generally achieved by calculating the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry and the electronic environment of the nuclei. researchgate.net

For this compound, DFT calculations would be expected to distinguish between the different aromatic protons and carbons, as well as those in the methyl ester and benzyloxy groups. The predicted chemical shifts can be compared with experimental data to confirm assignments. For instance, the protons on the difluorinated ring would be expected to show complex splitting patterns due to both proton-proton and proton-fluorine couplings, which can be rationalized and predicted through computation.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (difluorophenyl) | 7.0 - 7.5 | 115.0 - 125.0 |

| Aromatic C-F | - | 145.0 - 155.0 (JC-F) |

| Aromatic C-O | - | 150.0 - 160.0 |

| Aromatic C-C=O | - | 118.0 - 128.0 |

| Benzyl (B1604629) CH₂ | 5.1 - 5.4 | 70.0 - 75.0 |

| Benzyl Aromatic C-H | 7.2 - 7.5 | 127.0 - 130.0 |

| Benzyl Aromatic C-ipso | - | 135.0 - 138.0 |

| Methyl O-CH₃ | 3.8 - 4.0 | 52.0 - 55.0 |

| Ester C=O | - | 164.0 - 168.0 |

Note: These are representative values. Actual predicted shifts may vary based on the level of theory and solvent model used.

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequencies of these vibrations depend on the bond strengths and the masses of the atoms involved. DFT calculations can predict these frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. nih.gov

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (CH₂ and CH₃) | 2850 - 3000 |

| Ester C=O Stretch | 1710 - 1740 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch (Ether and Ester) | 1000 - 1250 |

Note: Predicted frequencies are often systematically scaled to better match experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. mdpi.comresearchgate.net This approach calculates the energies of electronic excitations from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

For an aromatic compound like this compound, the predicted UV-Vis spectrum would be dominated by π → π* transitions within the benzene rings. The substitution pattern, including the fluorine atoms and the benzyloxy and methyl ester groups, would be expected to influence the position and intensity of these absorption bands. Comparing the predicted λmax values with the experimental spectrum can aid in confirming the electronic structure of the conjugated system. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 210 - 230 |

| π → π* | 260 - 280 |

Note: The solvent model used in the calculation can significantly affect the predicted absorption wavelengths.

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating Methyl 2-(benzyloxy)-4,5-difluorobenzoate from starting materials, by-products, and other impurities that may be present in a reaction mixture. These techniques are also crucial for determining the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary tool for the analysis of moderately polar compounds like this compound. In a typical application, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its aromatic rings and ester functionality, this compound is well-suited for this technique. By running a series of standards at known concentrations, a calibration curve can be generated to quantify the amount of the compound in a given sample, allowing for accurate purity assessment.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given its predicted boiling point, this compound would likely require a high-temperature GC method. A capillary column with a nonpolar or medium-polarity stationary phase would be suitable for its separation. The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through the column. Compounds are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 1: Hypothetical Chromatographic Conditions for Analysis of this compound

| Parameter | HPLC Condition | GC Condition |

| Column | C18, 4.6 x 250 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase | Acetonitrile:Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Injection Temp. | N/A | 250 °C |

| Oven Temp. | N/A | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min |

| Retention Time | Predicted: 8-12 min | Predicted: 15-20 min |

Note: This table presents predicted conditions and values based on the compound's structure and general analytical practices.

Spectroscopic Methods for Structural Elucidation in Complex Reaction Mixtures (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are vital for confirming the chemical structure of this compound, especially within a complex reaction mixture where multiple species may be present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its atomic connectivity.

¹H NMR: Would show distinct signals for the aromatic protons on both the difluorobenzyl and benzyloxy rings, as well as singlets for the methoxy (B1213986) (-OCH₃) and benzylic (-OCH₂-) protons.

¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methoxy and benzyloxy groups.

¹⁹F NMR: Is particularly important for this molecule, and would show two distinct signals for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The coupling between these fluorine atoms and with adjacent protons would further confirm their positions.

2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to connect the different fragments of the molecule, for instance, by showing a correlation between the benzylic protons and the carbon of the difluorobenzyl ring to which the benzyloxy group is attached.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. This is a definitive method for confirming the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing the molecule. The calculated exact mass of C₁₅H₁₂F₂O₃ is 278.0754, and a measured mass within a few parts per million (ppm) of this value would confirm its elemental composition.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.3-7.5 ppm (m, 5H, Ph-H), ~7.0-7.2 ppm (m, 2H, Ar-H), ~5.2 ppm (s, 2H, OCH₂Ph), ~3.9 ppm (s, 3H, OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=O), ~110-155 ppm (Ar-C), ~71 ppm (OCH₂Ph), ~52 ppm (OCH₃) |

| ¹⁹F NMR | Chemical Shift (δ) | Two distinct doublets in the typical aromatic fluorine region. |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 279.0832; Observed: within 5 ppm |

| HRMS (ESI+) | [M+Na]⁺ | Calculated: 301.0652; Observed: within 5 ppm |

Note: This table contains predicted chemical shifts and mass-to-charge ratios based on the compound's structure and known spectroscopic data for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Elemental Analysis for Stoichiometric Verification in Synthetic Protocols

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a sample. For a purified sample of this compound, the experimentally determined percentages of carbon and hydrogen should closely match the theoretical values calculated from its molecular formula, C₁₅H₁₂F₂O₃. This method provides a final, crucial verification of the compound's purity and stoichiometric integrity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 15 | 180.165 | 64.75% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.35% |

| Fluorine | F | 18.998 | 2 | 37.996 | 13.65% |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.25% |

| Total | 278.254 | 100.00% |

An experimental result from a combustion analysis that falls within ±0.4% of the theoretical carbon and hydrogen percentages is generally considered confirmation of the sample's purity and elemental composition.

Future Research Directions and Translational Potential in Chemical Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of Methyl 2-(benzyloxy)-4,5-difluorobenzoate and related compounds often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic strategies. This includes the exploration of "green" solvents, catalytic systems that minimize waste, and processes with higher atom economy.

Key areas for development include:

Catalytic C-H Activation/Fluorination: Direct C-H fluorination of a suitable benzyloxy benzoate (B1203000) precursor would represent a highly efficient route, avoiding the need for pre-functionalized starting materials. Recent advances in photoredox catalysis using mild fluorinating agents could make this a viable, metal-free option. mdpi.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, better heat and mass transfer, and higher reproducibility. A flow process for the etherification of a dihydroxybenzoic acid derivative followed by esterification could streamline production and reduce solvent usage.

Bio-catalysis: The use of enzymes for specific transformations, such as regioselective acylation or deacylation, could provide a highly sustainable alternative to traditional protecting group chemistry, reducing the number of synthetic steps.

Exploration of Unconventional Reactivity Profiles

The electronic properties of the difluorinated aromatic ring in this compound present opportunities for exploring unique chemical transformations. The two fluorine atoms act as strong electron-withdrawing groups, which significantly influences the reactivity of the aromatic system.

Future research could investigate:

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the ring makes it susceptible to S_N_Ar reactions. numberanalytics.com Researchers could explore the selective displacement of one of the fluorine atoms with various nucleophiles (e.g., thiols, amines, alkoxides) to generate a diverse library of derivatives. The position of substitution will be directed by the combined electronic effects of the existing substituents.

C-F Bond Activation: While challenging, the selective activation and functionalization of C-F bonds is a burgeoning area of organofluorine chemistry. Transition metal-catalyzed methods could be developed to replace a fluorine atom with other functional groups, providing access to novel molecular architectures not achievable through traditional methods. numberanalytics.com

Directed ortho-Metalation (DoM): The benzyloxy and ester groups could potentially be used as directing groups for ortho-lithiation or other metalation reactions, allowing for the introduction of new substituents at specific positions on the aromatic ring. The interplay between these directing groups and the deactivating effect of the fluorine atoms would be a key area of study.

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries. The structural characteristics of this compound make it an attractive scaffold for inclusion in such platforms.

Key considerations for integration include:

Robust Reaction Protocols: The synthetic transformations involving this building block must be robust and high-yielding to be compatible with automated systems. This necessitates the development of reliable protocols for reactions like S_N_Ar or amide bond formation from the ester.

Building Block Derivatization: To maximize the utility of the scaffold, a diverse set of derivatives would need to be prepared. For instance, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines using automated robotic systems.

Radiolabeling for PET Imaging: Fluorinated aromatic compounds are crucial precursors for Positron Emission Tomography (PET) radiotracers. nih.gov Automated synthesis modules are commonly used for the rapid, late-stage introduction of Fluorine-18. nih.gov Future work could develop protocols for the automated radiosynthesis of [¹⁸F]-labeled analogues derived from a suitable precursor of this compound for use in preclinical imaging studies. nih.govnih.gov

Design of Novel Functional Molecules Incorporating the Difluorobenzoate Core

The difluorobenzoate core is a privileged motif in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. numberanalytics.com

Potential applications for novel molecules derived from this scaffold include:

Pharmaceuticals: The compound serves as an intermediate for more complex molecules. For instance, related azaspiroalkane compounds, which may use similar benzyloxy-difluorophenyl structures, have been investigated as hypoglycemic agents. chiralen.com The core structure could be elaborated to target a range of biological entities, such as kinases or other enzymes where fluorinated aromatics are known to be effective.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticide and herbicide candidates can enhance their efficacy and environmental stability.

Molecular Probes: By attaching chromophores or fluorophores through functionalization of the aromatic ring or ester group, new molecular probes could be designed for use in bio-imaging and sensing applications.

Impact on the Synthesis of Advanced Materials and Functional Polymers

Fluorinated aromatic compounds are integral to the development of advanced materials due to the unique properties imparted by fluorine, such as thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.com

Future research in this area could focus on:

Fluoropolymers: The di-functional nature of derivatives of this compound (e.g., after conversion to a diol or dicarboxylic acid) could allow its incorporation as a monomer into polyesters or polyamides. The resulting fluoropolymers would be expected to exhibit high thermal stability and hydrophobicity. rsc.org

Organic Electronics: Fluorination of conjugated polymers is a common strategy to lower the energy levels of the molecular orbitals (HOMO/LUMO), which is beneficial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org The difluorobenzoate unit could be incorporated into novel semiconducting polymers to fine-tune their electronic properties for enhanced device performance. rsc.org

Liquid Crystals: The rigid, polarizable structure of the difluorobenzoate core makes it a candidate for inclusion in liquid crystal molecules. The fluorine atoms can influence the mesophase behavior and dielectric anisotropy, which are critical parameters for display applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-(benzyloxy)-4,5-difluorobenzoate, and how do they influence experimental handling?

- Molecular formula : C₉H₈F₂O₂; Molecular weight : 186.16 g/mol. The compound is typically stored at room temperature (RT) to avoid decomposition, as elevated temperatures or prolonged exposure to moisture may hydrolyze the ester group . Fluorine atoms at positions 4 and 5 enhance electronegativity, increasing reactivity toward nucleophilic substitution or cross-coupling reactions .

Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?

- Synthesis : A common approach involves esterification of 2-(benzyloxy)-4,5-difluorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, benzyl protection of a hydroxyl group on a pre-fluorinated methyl benzoate precursor can be performed .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used. Purity is verified via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and ¹H/¹⁹F NMR .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating.

- Solvent compatibility : Soluble in DMSO, DMF, and dichloromethane but hydrolyzes slowly in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Q. What analytical techniques are essential for characterizing intermediates and final products?

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and benzyl/ester group integrity.

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (m/z 186.16) .

Advanced Research Questions

Q. How do the fluorine atoms at positions 4 and 5 influence regioselectivity in subsequent reactions?

- The electron-withdrawing effect of fluorine directs electrophilic substitution to the less hindered position (e.g., para to the ester group). In cross-coupling reactions (e.g., Suzuki-Miyaura), the boronic acid partner must be sterically compatible with the fluorinated aromatic ring .

Q. What computational modeling approaches are recommended to predict reactivity or biological activity?

- DFT calculations : Optimize molecular geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict reaction sites.

- Molecular docking : Use PubChem-derived 3D structures (CID: DTXSID301228929) to assess interactions with biological targets like enzymes or receptors .

Q. How can researchers resolve contradictions in reported reactivity or spectral data?

- Case study : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Compare data with structurally similar compounds (e.g., Methyl 4,5-difluoro-2-methylbenzoate) and validate via independent synthesis .

- Reproducibility : Cross-reference synthetic protocols from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) to identify critical variables like reaction time or catalyst loading .

Q. What strategies optimize the compound’s use as a precursor in drug discovery?

- Functionalization : Hydrolysis of the ester to carboxylic acid enables conjugation with amines or alcohols.

- Biological assays : Screen for antiviral/anticancer activity using in vitro models (e.g., kinase inhibition assays), noting fluorine’s role in enhancing bioavailability .

Q. How do researchers address challenges in scaling up synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.